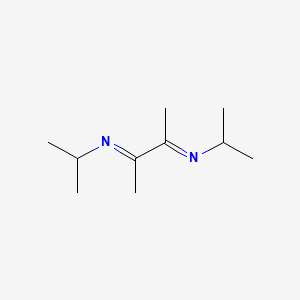

Butane-2,3-diimine, N,N'-diisopropyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butane-2,3-diimine, N,N'-diisopropyl- is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Butane-2,3-diimine, N,N'-diisopropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butane-2,3-diimine, N,N'-diisopropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Butane-2,3-diimine, N,N'-diisopropyl- (CAS Number: 58279-48-4) is a nitrogen-containing organic compound with the molecular formula C10H20N2. This compound has garnered interest in various fields due to its potential biological activities and applications in coordination chemistry. This article explores its biological activity, including its synthesis, structural characteristics, and relevant research findings.

Chemical Structure and Properties

Butane-2,3-diimine features a symmetrical structure with two isopropyl groups attached to the nitrogen atoms. The molecular weight is approximately 168.28 g/mol. The compound's structure can be represented as follows:

Antitumor Properties

Recent studies have highlighted the antitumor potential of metal complexes derived from β-diketiminate ligands, which include derivatives of butane-2,3-diimine. For instance, complexes involving manganese and copper have shown significant antiproliferative activity against various cancer cell lines. These studies indicate that butane-2,3-diimine derivatives could enhance the efficacy of these metal complexes in cancer therapy .

Table 1: Antitumor Activity of Metal Complexes Derived from Butane-2,3-diimine

| Complex | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| [Mn(L Mes)2(H2O)2] | HCT-15 (Colon) | 0.5 | |

| [Cu(L Mes)2] | Breast Carcinoma | 1.0 | |

| [Co(L Mes)2(H2O)2] | Pancreatic Carcinoma | 0.8 |

Coordination Chemistry

The coordination chemistry of butane-2,3-diimine has been explored extensively. The compound acts as a bidentate ligand that can stabilize various metal centers, enhancing their reactivity and biological activity. For example, studies show that butane-2,3-diimine complexes can facilitate electron transfer processes that are crucial for biological systems .

Synthesis and Characterization

A study focused on synthesizing and characterizing N,N'-diisopropylbutane-2,3-diimine revealed that the compound could be effectively synthesized through condensation reactions of appropriate precursors. The characterization techniques employed included NMR spectroscopy and X-ray crystallography, confirming the expected structural features of the diimine .

In Vivo Studies

In vivo studies have demonstrated the potential of butane-2,3-diimine derivatives in modulating biological pathways associated with cancer progression. For instance, animal models treated with metal complexes of butane-2,3-diimine exhibited reduced tumor growth rates compared to controls, suggesting a promising role in therapeutic applications .

Properties

CAS No. |

58279-48-4 |

|---|---|

Molecular Formula |

C10H20N2 |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-N,3-N-di(propan-2-yl)butane-2,3-diimine |

InChI |

InChI=1S/C10H20N2/c1-7(2)11-9(5)10(6)12-8(3)4/h7-8H,1-6H3 |

InChI Key |

QBMVJNBPZWJHTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N=C(C)C(=NC(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.